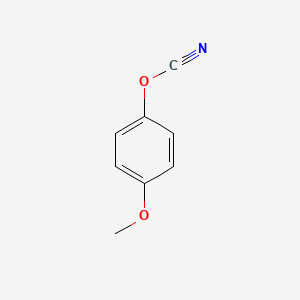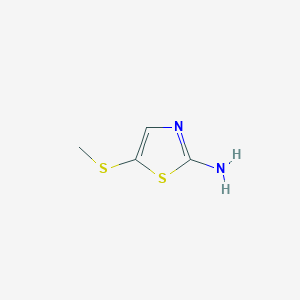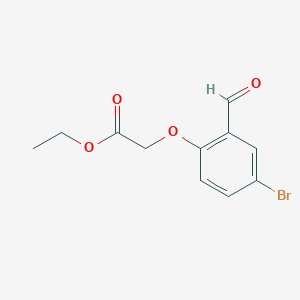
N-hydroxybutanamide
Descripción general
Descripción
N-hydroxybutanamide (NHB) is an organic compound belonging to the amino acid family of compounds. It is an important building block in the synthesis of other compounds and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Inhibition of Matrix Metalloproteinases (MMPs)
N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit MMPs, which are involved in tissue remodeling and degradation of the extracellular matrix. These enzymes play a significant role in disease processes such as cancer metastasis and arthritis. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, in particular, has shown inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM .
Cytotoxicity and Antitumor Activity
These compounds exhibit low toxicity towards carcinoma cell lines such as HeLa and HepG2, making them potential candidates for cancer therapy. In vivo studies have demonstrated antitumor and antimetastatic effects, with significant inhibition of tumor growth and metastasis in a mouse model of B16 melanoma .
Development of New Inhibitors of Metalloenzymes
The N-hydroxybutanamide fragment is commonly found in inhibitors of metalloenzymes. The novel synthetic approach for N-hydroxybutanamide derivatives supports the potential development of new inhibitors of metalloenzymes, which could have broad applications in medicinal chemistry .
Biocatalysis at Elevated Temperatures
A novel thermostable amidase (Xam) from Xinfangfangia sp. DLY26 has been identified and characterized. This enzyme exhibits broad substrate specificity and can function at elevated temperatures, making it a promising biocatalyst for the production of important hydroxamic acids, including butyrylhydroxamic acid .
Synthesis of Biologically Active Compounds
The recent development of N-substituted succinimide ring opening approach for synthesizing N-hydroxybutanamide derivatives has shown effectiveness for the development of biologically active compounds. This method could be a cost-effective way to produce compounds with antitumor potential .
Production of Optically Pure Carboxylic Acids
Amidases, which include enzymes that can convert carboxylic acid amides to the corresponding acids and ammonia, have been used for the production of optically pure carboxylic acids. The unique properties of these enzymes, such as strict chemo/regio/enantioselective properties, make them valuable in industrial applications .
Acyl Transfer Activity
Some amidases also exhibit acyl transfer activity, which can be utilized in the synthesis of various hydroxamic acids. The thermostable amidase Xam, for example, has been investigated for its acyl transfer activity, which could be beneficial for industrial processes at high temperatures .
Mecanismo De Acción
Target of Action
N-Hydroxybutanamide, also known as Butyrylhydroxamic acid, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes and pathological conditions.
Mode of Action
Butyrylhydroxamic acid acts as a Histone Deacetylase (HDAC) inhibitor . It inhibits MMPs by binding to their active sites, thereby preventing them from degrading the extracellular matrix . This inhibition of MMPs results in changes in cell behavior, including reduced cell proliferation and migration .
Biochemical Pathways
The inhibition of MMPs by Butyrylhydroxamic acid affects several biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Therefore, the inhibition of these enzymes can have significant downstream effects on these pathways.
Pharmacokinetics
It is known that the compound exhibits low toxicity towards various cell lines . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of MMPs by Butyrylhydroxamic acid results in a decrease in the degradation of the extracellular matrix, which can lead to reduced cell proliferation and migration . In a mouse model of B16 melanoma, this compound showed both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis .
Propiedades
IUPAC Name |
N-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-4(6)5-7/h7H,2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBCHURBDSNSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329294 | |
| Record name | N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxybutanamide | |
CAS RN |
4312-91-8 | |
| Record name | N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4312-91-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















